molecular formula C3H4O3S B1647464 Thietan-3-one 1,1-dioxide CAS No. 1599-23-1

Thietan-3-one 1,1-dioxide

Cat. No. B1647464
CAS RN: 1599-23-1
M. Wt: 120.13 g/mol
InChI Key: AYVTTWZAVAGWEX-UHFFFAOYSA-N
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Description

Thietan-3-one 1,1-dioxide is a chemical compound with the molecular formula C3H4O3S . It has a molecular weight of 120.13 g/mol . It is a new member of the isoxazoline class of insecticides .


Synthesis Analysis

The compound has been prepared from thietan-3-one by the addition of trimethylsilyl cyanide to the carbonyl group followed by the oxidation of the sulfur atom and subsequent dehydration of the thietane 1,1-dioxide intermediate . The reactivity of the new thiete 1,1-dioxide was demonstrated on the examples of [3+2] and [4+2] cycloaddition reactions .


Molecular Structure Analysis

The InChI code for Thietan-3-one 1,1-dioxide is 1S/C3H4O3S/c4-3-1-7(5,6)2-3/h1-2H2 . The InChI key is AYVTTWZAVAGWEX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiete 1,1-dioxides are strained but kinetically stable 4-membered sulfur-containing heterocycles. Due to the presence of an electron-deficient C=C double bond, they are susceptible to various types of cycloaddition reactions . They have been shown to undergo Diels–Alder reactions with 1,3-dienes and thermal [2+2] cycloaddition with enamines and ynamines .


Physical And Chemical Properties Analysis

Thietan-3-one 1,1-dioxide has a molecular weight of 120.13 g/mol . It has a topological polar surface area of 59.6 Ų . The compound has no rotatable bonds .

Scientific Research Applications

Chemical Synthesis

Thietan-3-one 1,1-dioxide is used in chemical synthesis . It can be synthesized by reacting 3,5-dibromo-1-(1,1-di-oxothietan-3-yl)-1,2,4-triazole with sodium phenolates .

Antidepressant Activity

3-substituted thietane-1,1-dioxide has shown antidepressant properties in tail-suspension (TST) and forced-swim tests (FST) that were comparable with those of imipramine . This suggests that Thietan-3-one 1,1-dioxide could potentially be used in the development of new antidepressants.

Pharmacokinetic Properties

In silico prediction of the pharmacokinetic properties of 3-substituted thietane-1,1-dioxide showed satisfactory characteristics, including correspondence to Lipinski’s rule of five . This rule is a set of guidelines for the drug-likeness or pharmaceutical activity of a chemical compound.

Toxicological Properties

The toxicological properties of 3-substituted thietane-1,1-dioxide were predicted to have low risks, including mutagenicity, tumorigenicity, irritation, and reproductive toxicity . This suggests that Thietan-3-one 1,1-dioxide could be a safer option for drug development.

Material Science

Thietan-3-one 1,1-dioxide is used in material science . Its unique chemical structure and properties make it useful in the development of new materials.

Chromatography

Thietan-3-one 1,1-dioxide is used in chromatography . Chromatography is a laboratory technique for the separation of a mixture into its individual components.

Future Directions

Advances in accessing thietanes remain active areas of research with continued breakthroughs anticipated to enable future applications . The development of new methods for the efficient preparation of thietanes and their derivatives is a focus of current research .

properties

IUPAC Name

1,1-dioxothietan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3S/c4-3-1-7(5,6)2-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVTTWZAVAGWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1599-23-1
Record name thietan-3-one 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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